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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of 5-
Methoxytryptamine (5-MeO-TMT) and its close analog 5-MeO-DMT, with classic psychedelics
such as psilocybin, lysergic acid diethylamide (LSD), and N,N-dimethyltryptamine (DMT). The
information presented herein is intended to elucidate the distinct mechanisms of action and
receptor interactions that underpin the unique psychoactive profiles of these compounds.

Core Pharmacological Distinctions

The primary differentiator between 5-methoxytryptamines and classic psychedelics lies in their
activity at serotonin receptor subtypes. While classic psychedelics are known to produce their
hallucinogenic effects predominantly through agonism of the serotonin 2A receptor (5-HT2A),
5-MeO-DMT exhibits a more complex pharmacology with high affinity for the serotonin 1A
receptor (5-HT1A) in addition to its effects on the 5-HT2A receptor.[1][2][3] In fact, some studies
indicate that 5-MeO-DMT has a higher binding affinity for the 5-HT1A receptor than the 5-HT2A
receptor.[3] This dual action is believed to contribute to its unique subjective effects, which are
often described as being less visual and more characterized by profound ego dissolution
compared to classic psychedelics.[3][4]

In contrast, classic psychedelics like psilocin (the active metabolite of psilocybin), DMT, and
mescaline are more potent at the 5-HT2A receptor.[1] LSD and 5-MeO-DMT, however, have
been shown to be equipotent at both 5-HT1A and 5-HT2A receptors.[1] Furthermore,
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tryptamine psychedelics generally act as full or near-full agonists at the 5-HT1A receptor,

whereas they exhibit partial agonism at the 5-HT2A receptor.[1]

Quantitative Comparison of Receptor Activity

The following tables summarize the in vitro pharmacological data for 5-MeO-DMT and several

classic psychedelics at the human 5-HT1A and 5-HT2A receptors.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound 5-HT1A 5-HT2A

300-1000 fold lower than 5-
5-MeO-DMT 1.9 - 3 nM[3]

HT1A[3]
LSD Equipotent to 5-HT2A[1] Equipotent to 5-HT1A[1]
Psilocin Less potent than 5-HT2A More potent than 5-HT1A
DMT Less potent than 5-HT2A More potent than 5-HT1A
Mescaline Less potent than 5-HT2A More potent than 5-HT1A

Table 2: Functional Activity (EC50, nM) for G-Protein Activation

Compound 5-HT1A (Gil Activation) 5-HT2A (Gq Activation)

5-MeO-DMT 25 nM[5] 26 nM[5]

LsD Data not readily available in Data not readily available in
provided snippets provided snippets

Psiloci Data not readily available in Partial agonist, ~50% efficacy

silocin

provided snippets of serotonin[1]

DMT Data not readily available in Data not readily available in
provided snippets provided snippets

_ Data not readily available in Near 100% efficacy of

Mescaline ) ) ]
provided snippets serotonin[1]
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Signaling Pathways

The activation of 5-HT1A and 5-HT2A receptors by these compounds initiates distinct
downstream signaling cascades. The 5-HT1A receptor is coupled to the inhibitory G-protein, Gi,
which leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (CAMP) levels.
Conversely, the 5-HT2A receptor is coupled to the Gg G-protein, which activates phospholipase
C (PLC), leading to the production of inositol phosphates and the mobilization of intracellular
calcium.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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